molecular formula C11H10N2O2 B8767632 Ethyl quinazoline-6-carboxylate

Ethyl quinazoline-6-carboxylate

Numéro de catalogue: B8767632
Poids moléculaire: 202.21 g/mol
Clé InChI: LQBRJHYFINHHIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl quinazoline-6-carboxylate is a chemical compound built around the quinazoline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. The quinazoline core is a privileged structure in pharmacology, known for its diverse biological activities . Researchers utilize this and similar derivatives as key synthetic intermediates in the design and development of novel therapeutic agents . Quinazoline-based compounds are a well-established class of molecules with demonstrated potential as inhibitors of various protein kinases . These kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of various diseases . Several FDA-approved drugs featuring the quinazoline pharmacophore, such as erlotinib, gefitinib, and lapatinib, are successfully used as epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancers like non-small-cell lung cancer and breast cancer . The ethyl carboxylate functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and create diverse libraries of molecules for biological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H10N2O2

Poids moléculaire

202.21 g/mol

Nom IUPAC

ethyl quinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-10-9(5-8)6-12-7-13-10/h3-7H,2H2,1H3

Clé InChI

LQBRJHYFINHHIB-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=CC2=CN=CN=C2C=C1

Origine du produit

United States

Synthetic Methodologies and Chemical Transformations of Ethyl Quinazoline 6 Carboxylate

Strategies for Quinazoline (B50416) Core Formation and Targeted Functionalization

The construction of the quinazoline ring system is a fundamental aspect of synthesizing ethyl quinazoline-6-carboxylate. Various strategies have been developed to achieve this, often involving cyclization and multicomponent reactions.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives and Related Precursors

A prevalent method for synthesizing the quinazoline core involves the cyclization of anthranilic acid derivatives. ijarsct.co.inresearchgate.netresearchgate.net These reactions often proceed through the formation of an intermediate benzoxazinone (B8607429). nih.gov For instance, the reaction of anthranilic acid with an appropriate acyl chloride can lead to an N-acylanthranilic acid, which upon dehydration, typically with a reagent like acetic anhydride, forms a benzoxazinone intermediate. This intermediate can then react with an amine to yield the desired quinazoline derivative. nih.gov

Another approach involves the reaction of anthranilic acid with formamide, which can yield quinazolin-4(3H)-one derivatives. ijarsct.co.inresearchgate.net Modifications of the Niementowski reaction, a classical method for quinazolinone synthesis, have also been employed, utilizing anthranilic acid and various carbonyl compounds or amides, sometimes under microwave irradiation and solvent-free conditions with clay catalysts. ijarsct.co.in

Multi-Component Condensation Reactions for Quinazoline Carboxylates

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like quinazoline carboxylates from simple starting materials in a single step. acs.orgnih.gov A notable example is the one-pot, three-component synthesis of quinazoline-4-carboxylic acid derivatives. This can be achieved by reacting an in situ generated (2-amino-phenyl)-oxo-acetic acid sodium salt (from the hydrolysis of isatin) with an aldehyde and ammonium (B1175870) acetate. hacettepe.edu.trdergipark.org.tr The resulting quinazoline-4-carboxylic acid can then be esterified to the corresponding ethyl ester. hacettepe.edu.tr

The Ugi four-component reaction (Ugi-4CR) is another powerful tool in this context. It can be utilized to rapidly assemble diverse polycyclic quinazolinones. acs.orgnih.gov This reaction typically involves an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a palladium-catalyzed annulation to form the quinazolinone core. acs.org While not directly yielding this compound, these methods highlight the power of MCRs in constructing the fundamental quinazoline scaffold, which can be further functionalized.

Regioselective Synthesis of Dihydroquinazoline (B8668462) Systems

The synthesis of dihydroquinazoline systems, which are precursors or analogs of fully aromatic quinazolines, also employs strategic methodologies. One approach involves a two-step solution-phase synthesis starting with an Ugi reaction to assemble a linear precursor, followed by an acid-promoted cyclization to form the dihydroquinazoline ring. nih.gov Microwave irradiation can be used to facilitate these transformations. nih.gov

Regioselectivity is a crucial aspect of quinazoline synthesis, particularly when introducing substituents. For instance, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions with amines occur regioselectively at the C4 position under milder conditions, while substitution at the C2 position requires more forcing conditions. mdpi.com This differential reactivity allows for the controlled introduction of functional groups.

Esterification and De-esterification Processes in Quinazoline Synthesis

The ester group of this compound is a key functional handle for further molecular elaboration. Both the formation of this ester (esterification) and its removal (de-esterification or hydrolysis) are fundamental transformations.

Direct Esterification of Quinazolinecarboxylic Acids

The direct esterification of a quinazoline carboxylic acid to its corresponding ethyl ester is a common and straightforward transformation. This is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Alternatively, more modern and milder methods can be employed. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of carboxylic acids with alcohols under non-acidic conditions. orgsyn.org Another novel method utilizes potassium hexafluorophosphate (B91526) (KPF6) to promote the esterification of a wide range of carboxylic acids with alcohols, offering a green and economically attractive approach. acs.org

Hydrolysis of this compound to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a fundamental transformation that unmasks a reactive functional group for further derivatization, such as amidation. researchgate.netacs.org This reaction is typically carried out under basic conditions, for instance, by using lithium hydroxide (B78521) (LiOH) in a suitable solvent system. researchgate.net The resulting carboxylate salt is then acidified to yield the free carboxylic acid. This hydrolysis is a critical step in the synthesis of many quinazoline-based compounds where the carboxylic acid is a key intermediate. researchgate.netacs.org The quinazoline ring itself is generally stable to cold, dilute acidic and alkaline solutions, although prolonged boiling can lead to decomposition. scispace.com

Derivatization and Functional Group Interconversions of the Quinazoline Carboxylate Moiety

The strategic modification of the this compound scaffold is essential for developing new derivatives with tailored properties. The quinazoline core, a privileged structure in medicinal chemistry, serves as a versatile template for introducing diverse functionalities. nih.govchim.it

The oxidation of alkyl groups attached to the quinazoline ring is a fundamental transformation for introducing carbonyl or carboxyl functionalities. These reactions are typically achieved using strong oxidizing agents. For instance, the oxidation of a methyl group on the quinazoline ring can yield a carboxylic acid, which can then undergo further derivatization.

Commonly employed oxidizing agents include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide. wisdomlib.orgnih.gov In an alkaline medium, quinazoline can be oxidized by KMnO₄ to yield 3,4-dihydro-4-oxoquinazoline. wisdomlib.orgnih.gov While direct oxidation of an alkyl substituent on this compound is specific, the general principles of oxidizing alkylarenes apply. The reaction conditions, such as temperature and solvent, are critical to control the extent of oxidation and prevent undesired side reactions on the heterocyclic ring. For example, an electrochemical oxidation method has been developed for the synthesis of quinazolines and quinazolinones, demonstrating a metal-free and oxidant-free approach under mild conditions. acs.org

Table 1: Examples of Oxidation Reactions on Quinazoline Systems

Starting Material Reagent(s) Product Reference
Quinazoline H₂O₂ (in dilute acid) 3,4-dihydro-4-oxoquinazoline wisdomlib.orgnih.gov
Quinazoline KMnO₄ (in alkaline medium) 3,4-dihydro-4-oxoquinazoline wisdomlib.orgnih.gov
N-alkyl-N′-arylamidines Iodine(III)-based reagents Multi-substituted quinazolines nih.gov

This table provides examples of oxidation reactions involving the quinazoline core to illustrate general principles.

The reduction of carbonyl groups, such as the ester in this compound or a ketone substituent, provides a route to alcohols or methylene (B1212753) groups, respectively. The choice of reducing agent is crucial and depends on the desired outcome and the presence of other functional groups. youtube.com

For the complete deoxygenation of a ketone to a methylene group, classic methods like the Wolff-Kishner and Clemmensen reductions are employed. libretexts.orgyoutube.com The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. libretexts.org The Clemmensen reduction uses amalgamated zinc in a strong acid. libretexts.orgyoutube.com These methods are effective but require harsh conditions that may not be compatible with all substrates.

The reduction of the ester group in this compound to a primary alcohol (6-(hydroxymethyl)quinazoline) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but can be used for the reduction of ketones to secondary alcohols. youtube.com

Table 2: Common Carbonyl Reduction Methods

Reaction Name Reagents Carbonyl Type Product Key Features Reference
Wolff-Kishner Reduction H₂NNH₂, KOH, high temp. Ketone/Aldehyde Alkane Basic conditions libretexts.org
Clemmensen Reduction Zn(Hg), conc. HCl Ketone/Aldehyde Alkane Acidic conditions libretexts.orgyoutube.com
Hydride Reduction LiAlH₄, then H₂O Ester, Carboxylic Acid Primary Alcohol Strong, unselective youtube.com

| Hydride Reduction | NaBH₄ | Ketone, Aldehyde | Secondary/Primary Alcohol | Milder, more selective | youtube.com |

This table summarizes general methods for carbonyl reduction applicable to quinazoline systems.

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing the quinazoline ring, particularly when it is substituted with good leaving groups like halogens. The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack. nih.gov

Studies on 2,4-dichloroquinazoline precursors show that various nucleophiles, including anilines, benzylamines, and aliphatic amines, react regioselectively at the C4 position. nih.gov This consistent regioselectivity allows for the synthesis of a wide range of 2-chloro-4-aminoquinazoline derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction conditions can be tuned by varying the solvent, temperature, and reaction time to accommodate different nucleophiles. nih.gov This methodology provides a reliable route to introduce diversity at a specific position on the quinazoline core, which can be applied to precursors of this compound.

Table 3: Regioselective SNAr on 2,4-Dichloroquinazoline Precursors

Nucleophile Type Example Nucleophile Product Type Significance Reference
Anilines Substituted anilines 2-Chloro-4-(arylamino)quinazolines Access to medicinally relevant scaffolds nih.gov
Benzylamines Substituted benzylamines 2-Chloro-4-(benzylamino)quinazolines Privileged structures in drug design nih.gov

| Aliphatic Amines | Primary or secondary amines | 2-Chloro-4-(alkylamino)quinazolines | Broad applicability for diverse derivatives | nih.gov |

This table illustrates the utility of nucleophilic substitution for creating diverse quinazoline derivatives.

Photochemistry offers unique pathways for the synthesis and functionalization of heterocyclic systems, including quinazolines. Visible-light-assisted photoredox catalysis has emerged as a metal-free and environmentally friendly method for forming C-C and C-N bonds. nih.govorganic-chemistry.org

One such approach involves the oxidative annulation of amidine derivatives to form the quinazoline ring, driven by a photoredox catalytic system. nih.gov This method avoids the need for metal catalysts and harsh conditions. organic-chemistry.org Another photochemical strategy is the photochemically induced Fries rearrangement of anilides, which can generate ortho-aminoacylbenzene derivatives. organic-chemistry.org These intermediates are precursors that can be cyclized to form quinazolines. These techniques highlight the potential of using light-driven reactions to construct or modify quinazoline systems bearing carboxylate esters, offering alternative synthetic routes under mild conditions.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance the volatility, thermal stability, and detectability of analytes like this compound. researchgate.netsigmaaldrich.com This chemical modification converts polar functional groups into less polar, more stable derivatives. sigmaaldrich.com

A common derivatization technique is silylation, where an active hydrogen in a functional group (e.g., -OH, -NH, -COOH) is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. researchgate.netsigmaaldrich.com For a molecule like this compound, or its hydrolyzed carboxylic acid form, silylation would improve its chromatographic behavior, leading to better peak shape and more reliable quantification. researchgate.netdntb.gov.ua

Table 4: Common Compounds Mentioned

Compound Name
This compound
3,4-dihydro-4-oxoquinazoline
Potassium permanganate
Hydrogen peroxide
2,4-dichloroquinazoline
2-chloro-4-aminoquinazoline
Lithium aluminum hydride
Sodium borohydride
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trimethylchlorosilane (TMCS)
Amalgamated zinc

Structure Activity Relationship Sar Studies of Ethyl Quinazoline 6 Carboxylate and Its Analogues

Influence of Substituent Nature on Molecular Interactions and Biological Potency

The biological efficacy of quinazoline (B50416) derivatives is intricately linked to the physicochemical properties of their substituents. The type of functional group—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—determines how the molecule interacts with its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the ligand-target complex and dictate the compound's activity. nih.govnih.gov

For instance, the presence of specific functional groups like halo, methoxy (B1213986), and amino moieties has been correlated with significant anticancer, antimicrobial, and antimalarial properties. pnrjournal.com In the context of inhibiting specific enzymes like kinases, the addition of electron-donating groups at certain positions can enhance activity, while electron-withdrawing groups at other locations may be beneficial. nih.gov The strategic placement of hydrogen-bond donors and acceptors is also a critical factor for potency. acs.org The introduction of a sulfur atom, for example, can create new interactions that stabilize the ligand-target complex and alter pharmacokinetic parameters like lipophilicity. nih.gov

Conversely, unfavorable substitutions can lead to a dramatic decrease in activity. Research on quinazoline-based epidermal growth factor receptor (EGFR) inhibitors showed that replacing a crucial amide linker with a methyl-amino linker resulted in a nearly 50-fold reduction in inhibitory activity, highlighting the sensitivity of molecular interactions to subtle structural changes. nih.gov

Table 1: Influence of General Substituent Nature on Quinazoline Bioactivity
Substituent TypeExample Group(s)General Effect on BioactivityReference
Electron-Donating Groups (EDGs)Methoxy (-OCH3), Amino (-NH2)Can increase activity, particularly at positions 6 and 7 for EGFR inhibition. nih.gov
Electron-Withdrawing Groups (EWGs)Fluoro (-F), Bromo (-Br), Nitro (-NO2)Often vital for inhibitory activity, depending on position and target. Can increase potency. nih.govekb.eg
HalogensChloro (-Cl), Bromo (-Br), Fluoro (-F)Can increase potency through favorable interactions and modulation of electronic properties. pnrjournal.comnih.gov
Hydrophilic GroupsHydroxyl (-OH), Carboxylic Acid (-COOH)Can be favored for potency and can enhance water solubility. The number of hydroxyl groups can be crucial for antibacterial efficacy. acs.orgnih.govresearchgate.net
Basic Side ChainsAminesPlays a significant role in determining cytotoxicity when placed at positions 6 or 7. nih.gov

Positional Effects of Functional Groups on Quinazoline Bioactivity

The specific location of a substituent on the quinazoline core is as important as its chemical nature. nih.gov Different positions on the benzene (B151609) and pyrimidine (B1678525) rings of the scaffold project into distinct regions of a target's binding pocket, making some positions more critical for activity than others.

SAR studies have illuminated the roles of various positions on the quinazoline ring system:

N-1 Position: The nitrogen at position 1 is often a key hydrogen bond acceptor. In many 4-anilino-quinazoline based EGFR inhibitors, the N-1 atom forms a crucial hydrogen bond with the side chain of a methionine residue (Met793) in the kinase's active site, which is essential for tight binding and high potency. nih.gov

C-2 Position: Substitutions at the C-2 position can significantly modulate activity. For certain EGFR inhibitors, introducing a fluoro-substituent on a benzene ring attached to C-2 was found to be vital for inhibitory function. nih.gov In other studies, attaching heterocyclic moieties like thiophene (B33073) at this position has shown promise for developing potent anticancer agents. ekb.eg

C-5 Position: While less frequently discussed, substitution at C-5 can be impactful. In one series of EGFR inhibitors, the addition of small lipophilic groups like chlorine or bromine to a thiophene ring linked to the main scaffold resulted in a significant increase in antiproliferative activity. nih.gov

C-6 and C-7 Positions: These positions are widely recognized as critical for modulating the biological activity of quinazoline derivatives. ekb.egnih.gov

The introduction of small, electron-donating groups, such as methoxy groups (-OCH₃), at positions 6 and 7 has been shown to increase the inhibitory activity against EGFR. nih.govnih.gov

The presence of a basic side chain at either position 6 or 7 plays a significant role in determining the cytotoxicity of the compounds. nih.gov

Tuning substitutions at these positions can lead to significant changes in both potency and selectivity for specific kinase targets like RIPK2 and RIPK3. nih.gov

For some p21-activated kinase 4 (PAK4) inhibitors, the residues around the 6-position of the quinazoline core are not conserved compared to other kinases, making this position a key area to exploit for designing selective inhibitors. acs.org

Table 2: Summary of Positional Effects on the Quinazoline Core
PositionSubstituent/ModificationBiological Target/AssayKey FindingReference
N-1Unsubstituted NitrogenEGFR KinaseActs as a hydrogen bond acceptor with key methionine residues, crucial for binding. nih.gov
C-2Fluoro-substituted Phenyl RingEGFR KinaseIntroduction of a fluoro group is vital for inhibitory activity. nih.gov
C-6 / C-7Dimethoxy GroupsEGFR KinaseIncreases inhibitory activity due to favorable interactions in the active site. nih.gov
C-6 / C-7Basic Side ChainCytotoxicity AssaysPlays a significant role in determining cytotoxic potency. nih.gov
C-6Various SubstituentsPAK4/PAK1 KinaseKey position for achieving selectivity between kinase isoforms due to non-conserved residues in the binding pocket. acs.org
C-8Fluorine AtomAurora A KinasePossesses an additional inhibitory effect on the target kinase. nih.gov

The ethyl ester group (-COOCH₂CH₃) at position 6 of the quinazoline ring, as seen in ethyl quinazoline-6-carboxylate, introduces specific steric and electronic properties that can modulate biological activity. While direct SAR studies on this specific ester are not extensively detailed in broad reviews, its influence can be inferred from the established principles of substitution at the C-6 position.

The C-6 position is a critical modulator of activity, and substitutions here can enhance properties like water solubility or provide key interaction points. nih.govnih.gov The ethyl ester group is a moderately electron-withdrawing and lipophilic moiety. It can act as a hydrogen bond acceptor through its carbonyl oxygen. In the context of a protein's binding pocket, this group could:

Engage in Hydrogen Bonding: The carbonyl oxygen can form a hydrogen bond with a suitable donor residue in the target protein, anchoring the molecule in a favorable conformation.

Act as a Pro-drug: In a biological system, the ethyl ester is susceptible to hydrolysis by esterase enzymes, which would convert it to the corresponding carboxylic acid. This bioactivation could be a deliberate design feature, where the more polar carboxylic acid is the active form of the molecule at the target site. Studies on related compounds have shown that a terminal carboxylic acid group can provide a potent hydrogen bond donor/acceptor environment, crucial for binding. nih.gov

The importance of substitution at position 6 is well-documented; for example, replacing an amide linker with other groups can drastically alter potency, and the nature of substituents at C-6 is exploited to achieve selectivity among kinase targets. nih.govacs.org Therefore, the ethyl ester at C-6 is a significant functional group that influences the molecule's pharmacokinetic and pharmacodynamic profile through its electronic character, hydrogen bonding capacity, and potential for metabolic conversion.

Rational Ligand Design Based on Structure-Activity Principles

Rational ligand design utilizes the knowledge gained from SAR and structural biology to create more potent and selective molecules. nih.gov This process, often called structure-based drug design (SBDD), relies on understanding the three-dimensional structure of the target protein and how inhibitors bind to it. nih.govacs.org

The principles derived from SAR studies of quinazoline analogues are fundamental to this process. For example, knowing that the N-1 position often forms a key hydrogen bond allows designers to ensure that new analogues retain this feature. nih.gov Similarly, understanding that the C-6 position projects into a specific pocket allows for the design of substituents that can exploit unique features of that pocket to enhance potency or selectivity. acs.org

A practical application of this is the development of selective p21-activated kinase 4 (PAK4) inhibitors. Guided by X-ray crystallography, researchers designed a series of 4-aminoquinazoline-2-carboxamide derivatives. They exploited the non-conserved amino acid differences between PAK4 and the related PAK1 kinase around the C-6 position of the quinazoline core to engineer inhibitors with high selectivity. acs.org Another study successfully designed highly selective Aurora A kinase inhibitors by creating quinazolin-4-amine (B77745) derivatives that exploited subtle structural differences in the ATP-binding pockets of Aurora A versus Aurora B kinases. nih.gov

Computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are integral to modern rational design. nih.govnih.gov These tools allow chemists to predict how a newly designed molecule might fit into a target's active site and estimate its binding affinity before undertaking complex chemical synthesis, thereby saving time and resources in the discovery of new therapeutic agents. nih.gov

Computational and Theoretical Investigations of Ethyl Quinazoline 6 Carboxylate

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the determination of a molecule's most stable three-dimensional arrangement (its optimized geometry) and provide insights into its electronic structure.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is extensively used to study quinazoline (B50416) derivatives. physchemres.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry of quinazoline compounds, providing a detailed picture of bond lengths, bond angles, and dihedral angles. acs.orgmdpi.com These calculations are not limited to isolated molecules in the gas phase; the influence of different solvent environments can be simulated using models like the Polarizable Continuum Model (PCM), offering a more realistic representation of the molecule's behavior in solution. acs.orgnih.gov

For quinazoline systems, DFT has been successfully applied to:

Predict the relative stabilities of different tautomers and isomers. nih.gov

Calculate thermodynamic parameters. researchgate.net

Investigate the impact of substituents on the electronic properties of the quinazoline core. nih.gov

The optimized geometry obtained from DFT calculations serves as the foundation for many other computational analyses, including the simulation of spectroscopic properties and the investigation of intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, provide crucial information about a molecule's ability to donate or accept electrons.

In the context of ethyl quinazoline-6-carboxylate, FMO analysis can predict:

Reactivity: The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Regioselectivity: The distribution of the HOMO and LUMO across the molecule can indicate which atoms are most likely to be involved in electrophilic or nucleophilic attacks. For instance, regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while those with a high LUMO density are prone to nucleophilic attack.

Studies on related quinazoline derivatives have shown that FMO analysis can effectively explain the outcomes of chemical reactions and provide insights into their electronic transition properties. acs.org The energies and distributions of these orbitals are influenced by the substituents on the quinazoline ring, allowing for the tuning of reactivity through synthetic modifications.

Molecular Electrostatic Potential (MEP) Mapping and Electronic Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic reactivity. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles. Green and yellow areas represent intermediate potential values.

For this compound, an MEP map would likely reveal:

Negative potential (red) around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylate group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. nih.gov

Positive potential (blue) around the hydrogen atoms, particularly those attached to the aromatic ring, suggesting their susceptibility to nucleophilic attack.

Analysis of the MEP provides a chemically intuitive picture of how the molecule will interact with other molecules and its environment, guiding the understanding of intermolecular interactions and reaction mechanisms. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It goes beyond the delocalized picture of molecular orbitals to provide a more intuitive chemical understanding of electron density distribution. NBO analysis can quantify various types of interactions, including:

Intermolecular interactions: NBO analysis is particularly useful for studying hydrogen bonding, identifying the donor and acceptor orbitals and quantifying the strength of the interaction.

For this compound, NBO analysis could be used to investigate the nature of the bonds within the quinazoline ring system and the ethyl ester group, as well as to study potential hydrogen bonding interactions with solvent molecules or biological receptors.

Simulation of Spectroscopic Properties (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a powerful tool for structural elucidation and for validating experimental data. researchgate.netgithub.io The simulation of Nuclear Magnetic Resonance (NMR) spectra is a particularly common application.

By performing DFT calculations of the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can then be compared with experimentally obtained spectra to confirm the molecular structure. researchgate.net The accuracy of these predictions has improved significantly in recent years, with modern computational protocols often achieving a high degree of agreement with experimental values. github.ionih.gov

Challenges in NMR prediction include accurately accounting for conformational flexibility and solvent effects. researchgate.net However, when these factors are considered, computational NMR spectroscopy can be an invaluable aid in the characterization of novel compounds.

Computational Method Application for this compound Key Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation. nih.govProvides accurate bond lengths, bond angles, and dihedral angles. mdpi.com Forms the basis for other computational analyses.
Frontier Molecular Orbital (FMO) Analysis Prediction of reactivity and regioselectivity.The HOMO-LUMO gap indicates chemical reactivity. Orbital distribution points to sites of electrophilic and nucleophilic attack. acs.org
Molecular Electrostatic Potential (MEP) Mapping Visualization of charge distribution and reactive sites. researchgate.netIdentifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting intermolecular interaction sites. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis Investigation of intramolecular and intermolecular interactions.Quantifies hyperconjugation and hydrogen bonding, providing a detailed understanding of electronic delocalization and stability.
Spectroscopic Simulation (NMR) Prediction of ¹H and ¹³C NMR spectra. nih.govuniv-tlse3.frnmrdb.orgcaspre.caAids in structural elucidation and validation of experimental data. researchgate.net

Molecular Docking Studies and Receptor Binding Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). worldscientific.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. The quinazoline scaffold is a common feature in many biologically active molecules, including kinase inhibitors. nih.govnih.gov Therefore, potential targets for this compound could include the ATP-binding sites of various kinases.

A typical molecular docking workflow involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking program to systematically explore the possible binding modes of the ligand within the active site of the protein.

Scoring the different binding poses based on a scoring function that estimates the binding affinity.

The results of molecular docking studies can provide valuable insights into:

Binding affinity: The predicted binding energy can give an indication of how strongly the ligand binds to the receptor. researchgate.net

Binding mode: The docking results can reveal the specific interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govsemanticscholar.org

Biochemical Mechanisms of Action of Quinazoline Carboxylates

Inhibition of Bacterial DNA Gyrase and Type-II Topoisomerases

One of the key antibacterial mechanisms of certain quinazoline (B50416) derivatives is the inhibition of bacterial DNA gyrase and other type-II topoisomerases. nih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

Fluoroquinolones, a major class of antibiotics, target these enzymes, but their effectiveness is increasingly limited by bacterial resistance. nih.govnih.gov In the search for new antibacterial agents, a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative has been identified as a modest inhibitor of DNA gyrase, with an IC₅₀ of 3.5 μM. nih.gov Unlike fluoroquinolones, which poison the enzyme by trapping the catalytic intermediate, this quinazoline derivative acts as a catalytic inhibitor. nih.govnih.gov This means it inhibits the supercoiling activity of DNA gyrase without stabilizing the cleaved DNA-enzyme complex, representing a new structural class of DNA gyrase inhibitors. nih.govnih.gov

Compound Target Enzyme Mechanism of Action Potency (IC₅₀)
Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylateDNA GyraseCatalytic Inhibition3.5 μM nih.gov

Modulation of Kinase Pathways, Including PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a prominent feature in many kinase inhibitors due to its ability to mimic the adenosine (B11128) moiety of ATP and interact with the hinge region of the kinase domain. nih.govnih.gov This has led to the development of numerous quinazoline-based compounds targeting signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling network that controls cell growth, proliferation, and survival. nih.gov Certain dimorpholinoquinazoline-based compounds have been synthesized and shown to inhibit this pathway. For instance, one such compound inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov While the direct inhibition of PI3Kα by this compound was observed at higher concentrations, it highlights the potential of the quinazoline core to be tailored for specific kinase targets within this cascade. nih.gov

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and the quinazoline core is a favored scaffold for developing EGFR inhibitors. nih.gov The substitution pattern on the quinazoline ring is critical for activity. For example, the presence of electron-donating groups at the 6 and 7 positions, such as a 6,7-dimethoxy substitution, has been shown to be favorable for EGFR inhibition. nih.gov Several quinazoline-based EGFR inhibitors have been approved for clinical use, demonstrating the success of this chemical class in targeting this specific kinase. nih.gov Some 6-substituted-4-(3-bromophenylamino)quinazolines have been designed as irreversible inhibitors of EGFR and HER-2 tyrosine kinases. acs.org

Pathway/Target Quinazoline Derivative Type Observed Effect
PI3K/Akt/mTORDimorpholinoquinazolinesInhibition of Akt, mTOR, and S6K phosphorylation nih.gov
EGFR6,7-dimethoxy substituted quinazolinesInhibition of EGFR kinase activity nih.gov
EGFR/HER-26-substituted-4-(3-bromophenylamino)quinazolinesIrreversible inhibition acs.org

Interference with DNA Repair Mechanisms through Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, especially in cancer cells with pre-existing defects in other DNA repair pathways, a concept known as synthetic lethality. semanticscholar.org

Quinazolinone derivatives have emerged as potent PARP-1 inhibitors. rsc.orgnih.gov The 4-quinazolinone scaffold can act as a bioisostere for the phthalazinone core found in established PARP-1 inhibitors like Olaparib. rsc.org The inhibitory activity is highly dependent on the substituents on the quinazoline ring. For example, in a series of 2-alkyl- and 2-aryl-substituted quinazolin-4(3H)-ones, an 8-hydroxy or 8-methyl group enhanced PARP inhibitory activity compared to an 8-methoxy group. nih.gov Certain 8-methylquinazolinones have demonstrated IC₅₀ values in the nanomolar range, making them some of the most potent PARP inhibitors reported. nih.gov The lactam NH group is considered crucial for activity, as its alkylation leads to a loss of PARP inhibition. researchgate.net

Quinazolinone Derivative Substitution Pattern PARP-1 Inhibitory Potency (IC₅₀)
8-methylquinazolinone series8-methyl0.13-0.27 μM nih.gov
8-hydroxy-2-methylquinazolinone (NU1025)8-hydroxy, 2-methyl0.40 μM nih.gov
N3-methylquinazolinonesN3-methyl> 100 μM nih.gov

Interactions with Diverse Cellular and Molecular Targets

The versatility of the quinazoline scaffold allows for its interaction with a wide array of other cellular and molecular targets beyond those already discussed. Quinazoline derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects, by engaging with various enzymes and receptors. mdpi.comresearchgate.net

For instance, certain quinazoline derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. Others have shown activity against various pathogens. mdpi.com The ability of quinazolines to act as multi-target molecules is a significant aspect of their pharmacological profile. nih.gov This includes interactions with tubulin, induction of apoptosis, and inhibition of dihydrofolate reductase and topoisomerase I. nih.gov The specific interactions are dictated by the nature and position of the substituents on the quinazoline core, allowing for the fine-tuning of their biological activity. mdpi.com

Advanced Applications and Research Directions

Role in Medicinal Chemistry and Pharmaceutical Lead Compound Development

The quinazoline (B50416) scaffold is a well-established pharmacophore in drug discovery, and derivatives of quinazoline-6-carboxylic acid, including its ethyl ester, are significant in the development of novel therapeutic agents. The strategic placement of the carboxylate group at the 6-position provides a crucial anchor point for molecular modifications, influencing the compound's binding affinity and pharmacokinetic properties.

Research has highlighted the importance of the quinazoline-6-carboxylic acid moiety in the design of potent enzyme inhibitors. For instance, certain quinazoline derivatives substituted at the 6-position have been investigated as dual inhibitors of the epidermal growth factor (EGF) receptor and human epidermal growth factor receptor 2 (HER2), both of which are key targets in cancer therapy. google.co.ug The ester functionality of ethyl quinazoline-6-carboxylate offers a versatile handle for creating libraries of amide derivatives, allowing for the exploration of structure-activity relationships. This is exemplified in the development of pyrido[2,1-b]quinazoline-6-carboxamides, which have been studied as inhibitors of protein kinases like ARK5, JAK3, and TYK2. google.com

The development of such compounds underscores the utility of the this compound core as a foundational structure for generating lead compounds in oncology and immunology. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to produce a diverse range of amides with potentially enhanced biological activities.

Table 1: Investigated Therapeutic Targets for Quinazoline-6-Carboxylate Derivatives

TargetTherapeutic AreaCompound ClassReference
EGF Receptor/HER2CancerQuinazoline derivatives google.co.ug
ARK5, JAK3, TYK2Cancer, InflammationPyrido[2,1-b]quinazoline-6-carboxamides google.com

Contributions to Materials Science Through Novel Quinazoline-based Architectures

While specific research on the direct application of this compound in materials science is not extensively documented, the broader class of quinazoline-based compounds presents significant opportunities for creating novel materials with unique properties. The rigid, planar structure of the quinazoline ring system, combined with the functional versatility of the carboxylate group, makes it an attractive building block for the synthesis of advanced materials.

Quinazoline derivatives have been explored for their potential in developing organic light-emitting diodes (OLEDs) and other electronic materials. The aromatic nature of the quinazoline core can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The ethyl carboxylate group on the quinazoline ring can be modified to tune the electronic properties of the molecule and to control the self-assembly and morphology of thin films, which are critical for device performance.

Furthermore, the ability of the quinazoline nitrogen atoms and the carboxylate group to coordinate with metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs). These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing. While the direct use of this compound in this context is yet to be fully explored, its parent acid, quinazoline-6-carboxylic acid, has been used in the synthesis of polymeric materials with potential immune-stimulating activity.

Utility as Biochemical Probes for Elucidating Cellular and Molecular Processes

The development of chemical probes is essential for understanding complex biological systems. This compound and its derivatives hold promise as scaffolds for the design of such probes. The quinazoline core can serve as a fluorescent reporter or be tagged with other functionalities to visualize and track biological molecules and processes.

For example, quinazoline-based compounds can be designed to bind selectively to specific proteins or nucleic acid structures. By attaching a fluorophore or a reactive group to the this compound molecule, researchers can create tools to study enzyme activity, receptor binding, and other cellular events in real-time. The ester functionality allows for the attachment of linkers or reactive moieties that can covalently bind to a target protein, enabling its identification and characterization.

While specific examples of this compound being used as a biochemical probe are not yet prevalent in the literature, the foundational principles of probe design suggest its potential. The development of quinoxaline-6-carboxamide (B1312456) fragments for targeting the non-catalytic functions of tankyrase, an enzyme involved in cancer, demonstrates the utility of similar heterocyclic carboxamides in creating chemical tools to investigate protein-protein interactions. icr.ac.uk This approach could be readily adapted to the quinazoline-6-carboxylate scaffold.

Table 2: Potential Applications of this compound Derivatives as Biochemical Probes

Probe TypePotential ApplicationDesign Strategy
Fluorescent ProbeLive-cell imaging of target proteinsAttachment of a fluorophore to the quinazoline scaffold
Affinity-based ProbeIdentification of protein binding partnersImmobilization of the quinazoline derivative on a solid support
Covalent ProbeActivity-based protein profilingIncorporation of a reactive group for covalent modification of the target

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.